Catalytic Hydroxy-Cope Rearrangement Efficiency: 5-Methyl (C5-only) vs. 3,5-Dialkyl-1,5-hexadien-3-ols
Under Pd(II) nitrile complex catalysis (0.1 eq.) at ~20°C, 3,5-dialkyl- and 3,4,5-trialkyl-1,5-hexadien-3-ols undergo efficient isomerization to δ,ε-unsaturated ketones, representing the optimal variant of the hydroxy-Cope rearrangement [1]. In contrast, compounds lacking alkyl substituents at both C3 and C2, or at C3 and C5, exhibit impossible or low-efficiency rearrangement [1]. 5-Methyl-1,5-hexadien-3-ol, which bears a methyl group at C5 but hydrogen at C3, falls into the latter low-efficiency category. This establishes a binary functional distinction: 5-methyl-1,5-hexadien-3-ol cannot serve as a substrate for the efficient low-temperature catalytic oxy-Cope rearrangement that is accessible to its 3,5-dialkyl counterparts (e.g., 3,5-dimethyl-1,5-hexadien-3-ol).
| Evidence Dimension | Catalytic hydroxy-Cope rearrangement efficiency with Pd(II) nitrile complexes at ~20°C |
|---|---|
| Target Compound Data | Low efficiency or impossible (C5-alkyl only; no alkyl at C3) |
| Comparator Or Baseline | 3,5-Dialkyl-1,5-hexadien-3-ols: efficient isomerization to δ,ε-unsaturated ketones |
| Quantified Difference | Binary: efficient conversion vs. impossible/low efficiency |
| Conditions | Pd(II) nitrile complexes, 0.1 eq. catalyst, ~20°C, substrate in solvent (Bull. Acad. Sci. USSR, Div. Chem. Sci., 1987) |
Why This Matters
This functional dichotomy precludes the use of 5-methyl-1,5-hexadien-3-ol in any synthetic route relying on low-temperature Pd(II)-catalyzed oxy-Cope rearrangement, requiring researchers to select a 3,5-dialkyl analog if this transformation is the key step.
- [1] Serebryakov, É.P.; Gamalevich, G.D. Effect of alkyl substituents in 1,5-dien-3-ols on low-temperature sigmatropic [3,3] rearrangement catalyzed by palladium(II) complexes. Russian Chemical Bulletin, 1987, 36, 116–119. View Source
